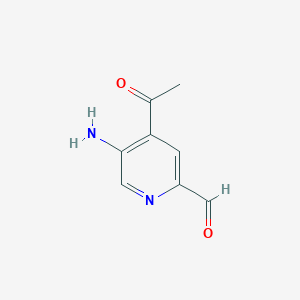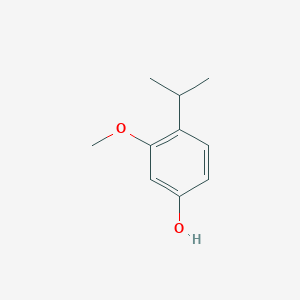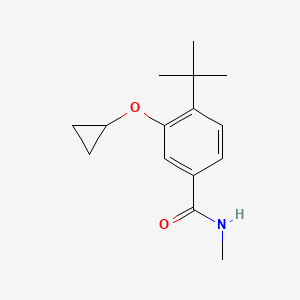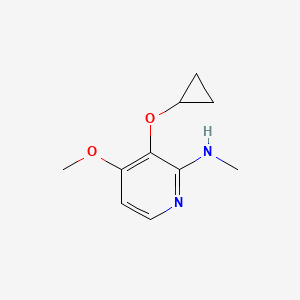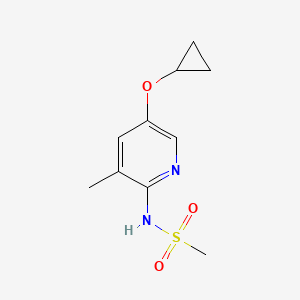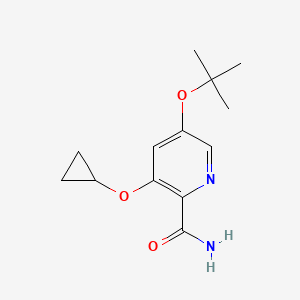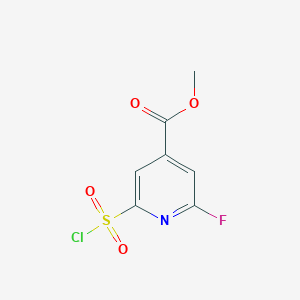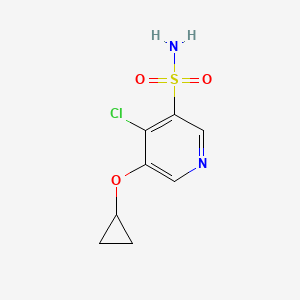
Ethyl (6-formyl-5-hydroxypyridin-2-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (6-formyl-5-hydroxypyridin-2-YL)acetate is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . This compound is characterized by the presence of a pyridine ring substituted with formyl, hydroxyl, and ethyl acetate groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-formyl-5-hydroxypyridin-2-YL)acetate typically involves the reaction of 2-chloro-5-hydroxypyridine with ethyl acetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (6-formyl-5-hydroxypyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Halogenating agents such as thionyl chloride
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Hydroxymethyl derivatives
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
Ethyl (6-formyl-5-hydroxypyridin-2-YL)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (6-formyl-5-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(6-hydroxypyridin-3-yl)acetate
- Ethyl 2-(5-hydroxypyridin-3-yl)acetate
Uniqueness
Ethyl (6-formyl-5-hydroxypyridin-2-YL)acetate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
ethyl 2-(6-formyl-5-hydroxypyridin-2-yl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)5-7-3-4-9(13)8(6-12)11-7/h3-4,6,13H,2,5H2,1H3 |
Clave InChI |
AKZISPHMKYEWMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC(=C(C=C1)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


